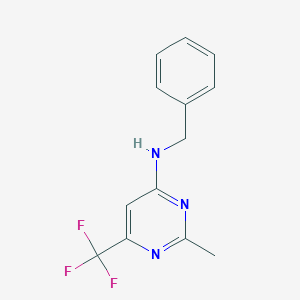

![molecular formula C17H21F2N5 B6458473 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine CAS No. 2549037-54-7](/img/structure/B6458473.png)

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine (DFMPA) is a novel molecule that has recently emerged as a promising compound for a variety of scientific research applications due to its unique properties. DFMPA is a heterocyclic amine that contains both an amine and a piperazine group, and it is highly water-soluble and has a low melting point. It has been found to be highly effective in a variety of biochemical and physiological processes, including enzyme inhibition, receptor binding, and protein-protein interactions.

Applications De Recherche Scientifique

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine has been found to be useful in a variety of scientific research applications, including enzyme inhibition, receptor binding, and protein-protein interactions. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, cyclooxygenase-2, and acetylcholinesterase. It has also been found to be a potent agonist of several G protein-coupled receptors, including the serotonin 5-HT2A and 5-HT2B receptors. In addition, this compound has been found to be a potent inhibitor of protein-protein interactions, such as the interaction between the nuclear receptor PPARγ and its coactivator, SRC-1.

Mécanisme D'action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which are crucial for nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

Given its irreversible and non-competitive inhibition of ents , it can be inferred that the compound may have a long-lasting effect in the body.

Result of Action

The molecular and cellular effects of the compound’s action involve the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This could potentially disrupt nucleotide synthesis and adenosine function, leading to various downstream effects depending on the specific cellular context.

Avantages Et Limitations Des Expériences En Laboratoire

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine has several advantages and limitations for lab experiments. The main advantage of this compound is its high solubility in water, which makes it easy to work with in the laboratory. In addition, this compound is highly stable and has a low melting point, which makes it ideal for synthesizing in the laboratory. However, the main limitation of this compound is its low potency, which can make it difficult to measure in laboratory experiments.

Orientations Futures

There are several potential future directions for 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine research. One potential direction is to explore the use of this compound as an inhibitor of enzymes involved in the biosynthesis of drugs. Another potential direction is to explore the use of this compound as an agonist of G protein-coupled receptors involved in the regulation of cell signaling pathways. In addition, this compound could be used to study the interaction between PPARγ and its coactivator, SRC-1, as well as other protein-protein interactions. Finally, this compound could be used to study the biochemical and physiological effects of this compound on various cell types and tissues.

Méthodes De Synthèse

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine can be synthesized by a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Biginelli reaction. The Mitsunobu reaction is the most commonly used method for synthesizing this compound, and it involves the reaction of a phenylmethylpiperazine and an ethylpyrimidine with a difluoromethylating agent. This reaction produces a high yield of this compound with minimal byproducts. The Ugi reaction is another method for synthesizing this compound that involves the reaction of an amine, a carboxylic acid, and an isocyanide. The Biginelli reaction is a three-component condensation reaction that involves the reaction of an aldehyde, an amine, and an acid. All of these methods can be used to synthesize this compound in a high yield with minimal byproducts.

Propriétés

IUPAC Name |

4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N-ethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N5/c1-2-20-17-21-6-5-16(22-17)24-9-7-23(8-10-24)12-13-3-4-14(18)11-15(13)19/h3-6,11H,2,7-10,12H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHMXFKTFTZAGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B6458394.png)

![3-methoxy-N-methyl-N-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B6458395.png)

![4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6458403.png)

![4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B6458410.png)

![N-ethyl-6-methyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6458423.png)

![N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6458428.png)

![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6458439.png)

![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6458447.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6458454.png)

![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6458463.png)

![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458481.png)

![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B6458485.png)